(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Brand Name:
Vulcanchem
CAS No.:
4096-62-2
VCID:
VC21104844
InChI:
InChI=1S/C9H14O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5,7-8H,4H2,1-3H3/t5-,7-,8-/m0/s1
SMILES:
CC1(OC2COC(C(=O)C2O1)OC)C
Molecular Formula:
C9H14O5
Molecular Weight:
202.2 g/mol
(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
CAS No.: 4096-62-2
Cat. No.: VC21104844
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4096-62-2 |
|---|---|
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.2 g/mol |
| IUPAC Name | (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
| Standard InChI | InChI=1S/C9H14O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5,7-8H,4H2,1-3H3/t5-,7-,8-/m0/s1 |
| Standard InChI Key | ZAKORQDMJYUIOY-GEVIPFJHSA-N |
| Isomeric SMILES | CC1(O[C@H]2CO[C@@H](C(=O)[C@H]2O1)OC)C |
| SMILES | CC1(OC2COC(C(=O)C2O1)OC)C |
| Canonical SMILES | CC1(OC2COC(C(=O)C2O1)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator